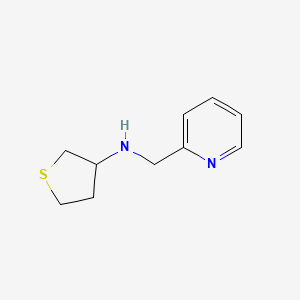
N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)thiolan-3-amine is a chemical compound with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol . This compound is characterized by the presence of a pyridine ring attached to a thiolane ring through a methylene bridge. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)thiolan-3-amine typically involves the reaction of pyridine-2-carbaldehyde with thiolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-ylmethyl)thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the thiolane ring can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine or thiolane derivatives.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)thiolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(thiolan-3-yl)pyridin-2-amine: Similar structure but with different functional groups.
N-(pyridin-2-ylmethyl)propan-2-amine: Another related compound with a different amine group.
Uniqueness
N-(pyridin-2-ylmethyl)thiolan-3-amine is unique due to its specific combination of a pyridine ring and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C10H14N2S |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)thiolan-3-amine |
InChI |
InChI=1S/C10H14N2S/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10/h1-3,5,10,12H,4,6-8H2 |
Clave InChI |
JHNRUBIBMYVSNU-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


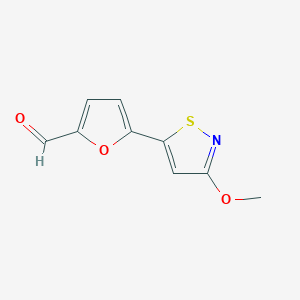
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)

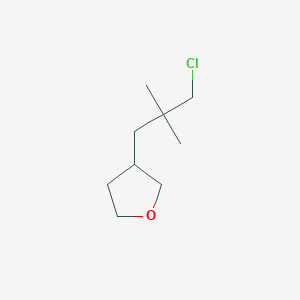

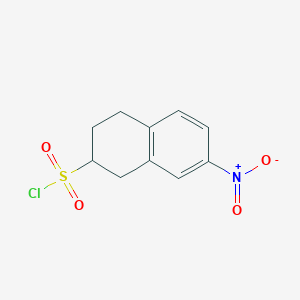
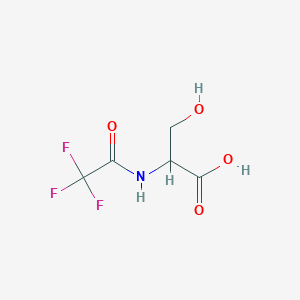
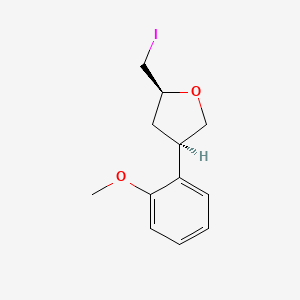

![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)
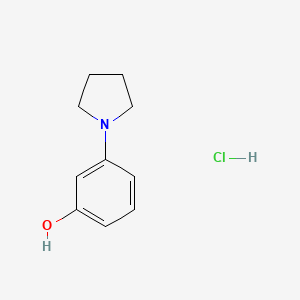
![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)
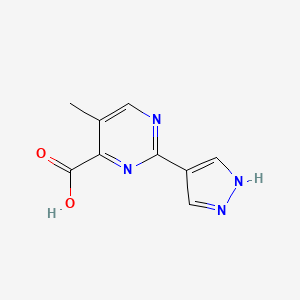
![2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13191819.png)
